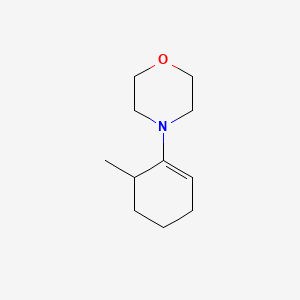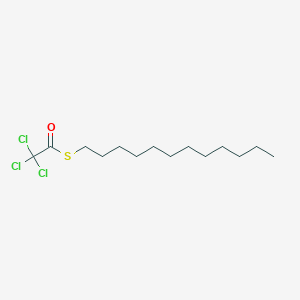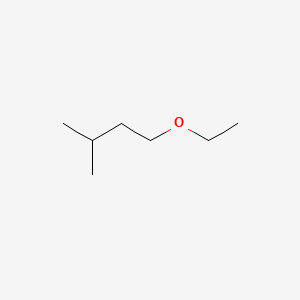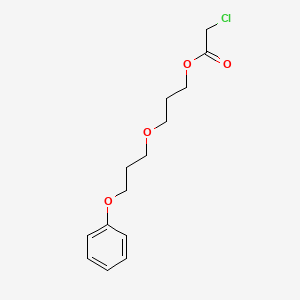
3-(3-Phenoxypropoxy)propyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Phenoxypropoxy)propyl chloroacetate is an organic compound with the molecular formula C13H17ClO4 It is a derivative of chloroacetic acid and is characterized by the presence of a phenoxy group attached to a propoxy chain, which is further connected to a propyl chloroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxypropoxy)propyl chloroacetate typically involves the reaction of 3-phenoxypropyl alcohol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
3-Phenoxypropyl alcohol+Chloroacetyl chloride→3-(3-Phenoxypropoxy)propyl chloroacetate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Catalysts such as Lewis acids may also be employed to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Phenoxypropoxy)propyl chloroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water or aqueous base, the ester bond can be hydrolyzed to yield 3-phenoxypropyl alcohol and chloroacetic acid.
Oxidation: The phenoxy group can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the ester bond.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Products such as 3-phenoxypropyl amine, 3-phenoxypropyl thiol, or 3-phenoxypropyl ether.
Hydrolysis: 3-Phenoxypropyl alcohol and chloroacetic acid.
Oxidation: Quinones or other oxidized phenoxy derivatives.
Applications De Recherche Scientifique
3-(3-Phenoxypropoxy)propyl chloroacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to synthesize potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study enzyme kinetics and mechanisms, especially those involving esterases and hydrolases.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-Phenoxypropoxy)propyl chloroacetate involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloroacetate group is particularly reactive towards nucleophiles, making it a useful intermediate in organic synthesis. The phenoxy group can also participate in various chemical reactions, such as oxidation and electrophilic substitution, further expanding the compound’s utility in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpropyl chloroacetate: Similar structure but with a phenyl group instead of a phenoxy group.
3-(3-Phenoxypropoxy)propyl propionate: Similar structure but with a propionate group instead of a chloroacetate group.
Uniqueness
3-(3-Phenoxypropoxy)propyl chloroacetate is unique due to the presence of both a phenoxy group and a chloroacetate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry and industrial applications.
Propriétés
Numéro CAS |
6289-22-1 |
|---|---|
Formule moléculaire |
C14H19ClO4 |
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
3-(3-phenoxypropoxy)propyl 2-chloroacetate |
InChI |
InChI=1S/C14H19ClO4/c15-12-14(16)19-11-5-9-17-8-4-10-18-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
Clé InChI |
FKFNXVLTZWQGHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCOCCCOC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14745412.png)
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)

![2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14745436.png)
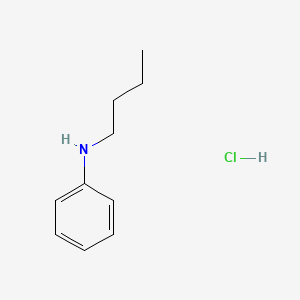
![1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione](/img/structure/B14745443.png)
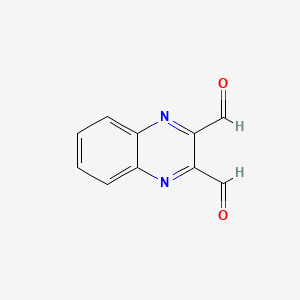

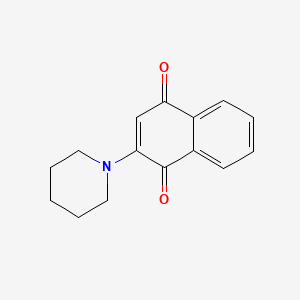
![Hexahydro-2h-3,5-methanocyclopenta[b]furan](/img/structure/B14745461.png)
